4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique spirocyclic structure. This compound is often utilized in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-boron bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane typically involves the reaction of a spirocyclic alkene with a boron-containing reagent under controlled conditions. One common method involves the hydroboration of spiro[3.3]hept-1-ene with a borane reagent, followed by oxidation to yield the desired dioxaborolane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halides or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted boron compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane involves the formation of stable carbon-boron bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-{spiro[3.3]heptane}-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-yl}-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-{spiro[3.3]hept-1-en-2-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it particularly valuable in synthetic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
2014373-97-6 |
---|---|
Molekularformel |
C13H21BO2 |
Molekulargewicht |
220.12 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-spiro[3.3]hept-2-en-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO2/c1-11(2)12(3,4)16-14(15-11)10-8-13(9-10)6-5-7-13/h8H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
CCIOQQUXWBMDKV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCC3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.